6-Chloro-7-methoxy-3-phenylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-methoxy-3-phenylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, also known as coumarins. These compounds are characterized by their benzopyrone structure, which consists of a benzene ring fused to a pyrone ring. The presence of chlorine and methoxy groups on the chromen-2-one scaffold imparts unique chemical properties and potential biological activities to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methoxy-3-phenylchromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone, 4-chlorobenzaldehyde, and methoxybenzene.
Condensation Reaction: The initial step involves a condensation reaction between 2-hydroxyacetophenone and 4-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form 6-chloro-3-phenylchromen-2-one.
Methoxylation: The next step involves the methoxylation of the intermediate product using methoxybenzene and a suitable catalyst, such as aluminum chloride, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
High-Pressure Reactors: To increase reaction rates and yields.
Continuous Flow Reactors: For efficient large-scale production.
Purification Techniques: Such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methoxy-3-phenylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce additional functional groups onto the chromen-2-one scaffold.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of 6-chloro-7-methoxy-3-phenylquinone.
Reduction: Formation of 6-chloro-7-methoxy-3-phenylchroman-2-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Chloro-7-methoxy-3-phenylchromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methoxy-3-phenylchromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3-phenylchromen-2-one: Lacks the chlorine substituent, which may affect its chemical and biological properties.
6-Chloro-3-phenylchromen-2-one: Lacks the methoxy group, which may influence its reactivity and activity.
6-Chloro-7-hydroxy-3-phenylchromen-2-one: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and interactions.
Uniqueness
6-Chloro-7-methoxy-3-phenylchromen-2-one is unique due to the presence of both chlorine and methoxy groups, which can enhance its chemical stability, reactivity, and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
6-chloro-7-methoxy-3-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-19-15-9-14-11(8-13(15)17)7-12(16(18)20-14)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTKHVGAJQDTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C(=O)OC2=C1)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.